What are the physicochemical properties of Vanillin-13C?
What are the physicochemical properties of Vanillin-13C?
An In-depth Technical Guide to the Physicochemical Properties of Vanillin-13C
Introduction
Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a primary chemical component of the extract of the vanilla bean and a globally significant flavoring agent.[1][2] Its isotopically labeled form, Vanillin-13C, is a crucial tool in various scientific disciplines, particularly in analytical chemistry, metabolic research, and food authentication.[2][3] By incorporating the stable, heavier isotope of carbon, ¹³C, at specific or all carbon positions, researchers can trace, quantify, and characterize vanillin and its metabolic products with high precision.
This technical guide provides a comprehensive overview of the physicochemical properties of Vanillin-13C, tailored for researchers, scientists, and professionals in drug development. It details its physical and spectral characteristics, outlines key experimental protocols for its use, and illustrates its application in metabolic pathways and analytical workflows. Stable heavy isotopes are often incorporated into drug molecules as tracers for quantification during drug development.[2] Vanillin-13C serves as an invaluable internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]
Physicochemical Properties
The fundamental physicochemical properties of Vanillin-13C are largely similar to those of its unlabeled counterpart, with the primary difference being its molecular weight, which varies based on the number and position of the ¹³C atoms. The physical state of vanillin at room temperature is a white to slightly yellowish crystalline solid, often in a powdered or needle-like crystalline form.[5][6]
Table 1: General Physicochemical Properties of Vanillin and its ¹³C Isotopologues
| Property | Unlabeled Vanillin | Vanillin-(methoxy-¹³C) | Vanillin-(ring-¹³C₆) |
| Molecular Formula | C₈H₈O₃ | ¹³CC₇H₈O₃[7] | ¹³C₆C₂H₈O₃[8] |
| Molecular Weight | 152.15 g/mol [6] | 153.14 g/mol [7][9][10] | 158.10 g/mol [11] |
| Appearance | White to pale yellow crystalline powder[12] | Not specified, assumed similar to unlabeled | Not specified, assumed similar to unlabeled |
| Melting Point | 81-83 °C[6][12][13] | Not specified, assumed similar to unlabeled | Not specified, assumed similar to unlabeled |
| Boiling Point | 285 °C[6][14] | Not specified, assumed similar to unlabeled | Not specified, assumed similar to unlabeled |
| Flash Point | 147 °C[14] | 159.8 - 160.8 °C[7] | Not specified, assumed similar to unlabeled |
| Density | 1.056 g/cm³[5] | Not specified, assumed similar to unlabeled | Not specified, assumed similar to unlabeled |
| pKa | 7.40[14] | Not specified, assumed similar to unlabeled | Not specified, assumed similar to unlabeled |
Table 2: Solubility Profile of Vanillin
| Solvent | Solubility |
| Water | 10 g/L (25 °C)[12]; Soluble in 100 parts water[15] |
| Ethanol (95%) | Soluble (1 part in 2)[15] |
| Glycerin | Soluble (1 part in 20)[15] |
| Chloroform | Freely soluble[6] |
| Ether | Freely soluble[6] |
| Methanol | Soluble[15] |
| Acetone | Soluble[15] |
| Oils | Soluble[15] |
| Alkali Hydroxide Solutions | Soluble[15] |
| Hexane | Poorly soluble[5] |
Spectroscopic Properties
The primary analytical value of Vanillin-13C lies in its distinct spectroscopic signature, particularly in NMR and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹³C NMR (qNMR) is a powerful technique for determining the site-specific ¹³C/¹²C isotope ratios within a vanillin molecule at natural abundance, which helps in authenticating its origin (natural vs. synthetic).[16][17] The chemical shifts in the ¹³C NMR spectrum are key identifiers for each carbon atom in the vanillin structure.
Table 3: ¹³C NMR Chemical Shifts for Vanillin (Note: Chemical shifts can vary slightly based on the solvent and instrument frequency.)
| Carbon Atom | Chemical Shift (ppm) in Acetone-d₆[16] | Chemical Shift (ppm) in CDCl₃[18] |
| C7 (Aldehyde) | 191.3 | ~191 |
| C4 (C-OH) | 152.5 | ~151.7 |
| C3 (C-OCH₃) | 148.5 | ~147.1 |
| C1 (Quaternary) | 131.0 | ~129.9 |
| C6 (CH) | 128.0 | ~127.6 |
| C2 (CH) | 115.3 | ~114.5 |
| C5 (CH) | 110.0 | ~108.7 |
| C8 (Methoxy) | 56.4 | ~56.0 |
Mass Spectrometry (MS)
In mass spectrometry, Vanillin-13C is used as an internal standard for accurate quantification. The mass-to-charge ratio (m/z) of the labeled compound is distinct from the unlabeled analog, allowing for precise measurement via isotope dilution methods.
Table 4: Key Mass Spectrometry Ions for Vanillin Quantification
| Compound | Method | Ionization Mode | Precursor Ion (m/z) | Product/Quantifier Ion(s) (m/z) | Reference |
| Vanillin | GC/MS | EI | - | 150.9, 108.9, 122.8 | [4] |
| [¹³C₆]-Vanillin | GC/MS | EI | - | 157.0, 115.0, 158.0 | [4] |
| Vanillin | LC-MS/MS | ESI (+) | 153.1 | 93.1 | [4] |
| Vanillin-¹³C | LC-MS/MS | ESI (+) | 159.0 | 99.0 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the effective application of Vanillin-13C in research.
Quantitative ¹³C NMR (qNMR) for Isotope Ratio Analysis
This protocol is used to determine site-specific carbon isotope ratios for vanillin authentication.[3][19]
-
Sample Preparation: Dissolve a precisely weighed amount of the vanillin sample in a deuterated solvent (e.g., acetone-d₆). Add an internal standard (e.g., CH₃¹³CO₂Na) and a relaxation agent (e.g., Cr(acac)₃) to ensure uniform relaxation times for all carbon nuclei and to shorten the required experimental time.[20]
-
NMR Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[16] Key acquisition parameters must be optimized for quantification, including a long relaxation delay (e.g., 5x the longest T₁) and the use of inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[21]
-
Data Processing: Process the acquired spectra using appropriate software. Carefully integrate the signals corresponding to each carbon atom.
-
Isotope Ratio Calculation: The site-specific ¹³C/¹²C ratio is calculated based on the relative intensities of the central ¹³C peak and its ¹³C-¹³C satellite peaks, scaled using the bulk δ¹³C value obtained from Isotope Ratio Mass Spectrometry (IRMS).[22][23]
Stable Isotope Dilution GC-MS for Quantification
This method uses Vanillin-13C as an internal standard for the accurate quantification of vanillin in a complex matrix, such as fragrant oils.[4]
-
Sample Preparation: Spike a known amount of the sample with a known amount of Vanillin-¹³C₆ solution (the internal standard).
-
Extraction: Use an appropriate extraction method to isolate the analyte and internal standard. Headspace Solid-Phase Microextraction (HS-SPME) is effective for volatile compounds like vanillin in oil matrices.[4]
-
GC-MS Analysis:
-
Gas Chromatography: Separate the components of the extract on a suitable GC column (e.g., DB-WAX).
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect the specific quantifier and qualifier ions for both unlabeled vanillin and the Vanillin-¹³C₆ internal standard (see Table 4).[4]
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of vanillin in the unknown sample from this curve.[4]
Visualizations: Pathways and Workflows
Graphviz diagrams are provided to illustrate the logical and experimental contexts in which Vanillin-13C is utilized.
Vanillin Biosynthesis Pathway
Vanillin-13C can be used as a tracer to study the flux and dynamics of vanillin biosynthesis. The pathway often starts from L-phenylalanine and can proceed through either the ferulate or benzoate (B1203000) pathway.[1]
Caption: Simplified overview of major biosynthetic pathways leading to Vanillin.
Vanillin Metabolism
The metabolism of vanillin in vivo primarily involves oxidation to vanillic acid or reduction to vanillyl alcohol.[24] Labeled vanillin can trace these metabolic fates.
Caption: Primary metabolic pathways of Vanillin in biological systems.
Analytical Workflow using Vanillin-13C
This diagram shows the logical steps for quantitative analysis using Vanillin-13C as an internal standard.
Caption: Workflow for Isotope Dilution Mass Spectrometry using Vanillin-¹³C.
References
- 1. Unravelling Vanillin Biosynthesis: Integrative Transcriptomic and Metabolomic Insights into Pod Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stable Isotope Dilution Headspace–SPME–GC/MS Method for the Determination of Vanillin in Fragrant Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 香草醛-甲氧基-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Hydroxy-3-methoxy(~13~C_6_)benzaldehyde | C8H8O3 | CID 71309238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Vanillin-13C | TRC-V097502-100MG | LGC Standards [lgcstandards.com]
- 10. Vanillin (methoxy-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1200-0.1 [isotope.com]
- 11. Vanillin (ring-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1515-0.1 [isotope.com]
- 12. Vanillin | 121-33-5 [chemicalbook.com]
- 13. バニリン融点標準品 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 14. manavchem.com [manavchem.com]
- 15. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.utah.edu [chemistry.utah.edu]
- 19. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Comparison of Carbon Isotope Ratio Measurement of the Vanillin Methoxy Group by GC-IRMS and 13C-qNMR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
